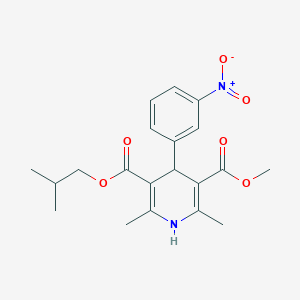

m-Nisoldipine

描述

Structure

3D Structure

属性

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of m-Nisoldipine in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nisoldipine, a second-generation dihydropyridine (B1217469) calcium channel blocker, is a potent vasodilator used in the management of hypertension and angina pectoris.[1] It is administered as a racemic mixture of two enantiomers, with the (+)-enantiomer being the more active form. This technical guide focuses on the mechanism of action of the less active enantiomer, m-Nisoldipine ((-)-nisoldipine), within vascular smooth muscle cells (VSMCs). While less potent than its counterpart, understanding the actions of this compound is crucial for a comprehensive pharmacological profile of the drug. This document details its primary and secondary mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and experimental workflows.

Primary Mechanism of Action: Blockade of L-type Calcium Channels

The principal mechanism of action for this compound, like other dihydropyridines, is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2) in the plasma membrane of vascular smooth muscle cells.[2] These channels are crucial for regulating the influx of extracellular calcium (Ca²⁺), a key trigger for smooth muscle contraction.[2][3]

Upon depolarization of the VSMC membrane, L-type calcium channels open, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction and vasoconstriction.[2]

This compound exhibits a high affinity for the L-type calcium channel, binding to the α1 subunit.[4] It demonstrates voltage-dependent binding, showing a higher affinity for channels in the inactivated state, which are more prevalent in the depolarized membranes of vascular smooth muscle compared to cardiac muscle.[5] This preferential binding stabilizes the channel in its inactive conformation, preventing the influx of Ca²⁺ and thereby inhibiting the contractile processes.[4] The result is relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and a subsequent reduction in blood pressure.[2]

dot

Caption: Signaling pathway of this compound in vascular smooth muscle.

Secondary Mechanism of Action: Antioxidant Properties

Recent studies have indicated that this compound possesses antioxidant properties that may contribute to its overall effect on vascular smooth muscle.[6] The proliferation of vascular smooth muscle cells is a key factor in the development of certain cardiovascular diseases, and this process can be stimulated by reactive oxygen species (ROS). This compound has been shown to attenuate the production of ROS, which in turn can inhibit the proliferation of vascular smooth muscle cells.[6] This antioxidant activity may also play a role in protecting the endothelium and improving its function.

This study demonstrated that this compound effectively suppressed the 5-HT-induced PASMC proliferation, ERK1/2 and JNK activation and subsequent c-fos and c-jun mRNA expression, all of which might be associated with the Ca(2+) antagonistic and antioxidant properties of this compound.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for nisoldipine, highlighting its potency and binding affinity. Data specifically for the m-enantiomer is limited, but the stereoselectivity of dihydropyridines is well-documented, with the (+)-enantiomer generally being significantly more potent.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| IC₅₀ | 10 nM | L-type Ca_v1.2 | In vitro | [4] |

| IC₅₀ | 4 x 10⁻⁸ M (phasic) | Rabbit coronary artery | K⁺-induced contraction | [7] |

| IC₅₀ | 1 x 10⁻¹³ M (tonic) | Rabbit coronary artery | K⁺-induced contraction | [7] |

| IC₅₀ | 3 x 10⁻¹⁰ M | Rabbit coronary artery | Acetylcholine-induced contraction | [7] |

| IC₅₀ | 28.2 µM | Rat myocardial membrane | Antioxidant activity | [4] |

| K_d | 0.16 nM | Bovine aortic membranes | [³H]nitrendipine binding | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology for L-type Ca²⁺ Currents

This protocol is adapted for recording L-type Ca²⁺ currents in a vascular smooth muscle cell line, such as A7r5.

-

Cell Culture: Culture A7r5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Use a patch-clamp amplifier and pClamp software for data acquisition.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV to ensure availability of L-type Ca²⁺ channels.

-

Elicit Ca²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).

-

After establishing a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the inhibition of the Ca²⁺ current at each concentration to determine the IC₅₀.

-

Intracellular Calcium Imaging with Fura-2

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) in primary vascular smooth muscle cells.

-

Cell Isolation: Isolate vascular smooth muscle cells from arteries (e.g., rat aorta) by enzymatic digestion.

-

Fura-2 Loading:

-

Incubate the isolated cells with 2-5 µM Fura-2 AM in a physiological salt solution (PSS) for 30-60 minutes at room temperature in the dark.

-

Wash the cells with PSS to remove extracellular Fura-2 AM.

-

-

Imaging:

-

Use an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Record a stable baseline [Ca²⁺]i.

-

Stimulate the cells with a vasoconstrictor (e.g., high K⁺ solution or phenylephrine) to induce a Ca²⁺ influx.

-

After observing a stable increase in [Ca²⁺]i, apply this compound and record the change in the Fura-2 fluorescence ratio to determine its effect on intracellular calcium levels.

-

Isometric Tension Measurement in Isolated Arterial Rings

This ex vivo protocol assesses the effect of this compound on vascular contractility.

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rabbit) and dissect the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Connect the rings to an isometric force transducer.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.

-

-

Experiment:

-

Contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or KCl).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response as a percentage of the pre-contraction.

-

Construct a concentration-response curve to determine the EC₅₀ of this compound.

-

dot

References

- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 3. What is Nisoldipine used for? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

m-Nisoldipine: A Technical Guide to its Antioxidant Properties and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, is recognized for its therapeutic efficacy in managing hypertension. Beyond its primary vasodilatory mechanism, a growing body of evidence highlights its significant antioxidant properties and consequential cellular effects. This technical guide provides an in-depth exploration of the antioxidant activities of this compound, detailing its impact on cellular signaling pathways implicated in oxidative stress. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a consolidated view of the current understanding of this compound's antioxidant potential and the experimental methodologies used to elucidate these effects.

Antioxidant Properties of this compound

This compound exhibits potent antioxidant activity, primarily through its ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS). These properties contribute to its protective effects against oxidative damage in various cell types.

Inhibition of Lipid Peroxidation

This compound has been demonstrated to effectively inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. The concentration-dependent inhibitory effect of nisoldipine (B1678946) on lipid peroxidation has been quantified, with a reported IC50 value of 28.2 microM.[1] This positions nisoldipine as a more potent inhibitor of lipid peroxidation compared to some other cardiovascular drugs like propranolol (B1214883) (IC50 of 50.1 microM).[1] Studies have shown that nisoldipine possesses both preventive and chain-breaking antioxidant mechanisms, indicating a dual action in mitigating lipid peroxidation.[1][2] Pretreatment with nisoldipine has been shown to significantly attenuate the stress-induced increase in myocardial content of lipid peroxidation products such as conjugated double bonds and fluorescent end-products.[3]

Reduction of Reactive Oxygen Species (ROS)

In addition to inhibiting lipid peroxidation, this compound has been shown to reduce the production of reactive oxygen species (ROS) in cellular systems. Pretreatment with this compound can attenuate the elevation of ROS induced by stimuli such as 5-hydroxytryptamine (5-HT).[4] Furthermore, nisoldipine has been observed to concentration-dependently reduce hyperglycemia-induced ROS release in the vascular endothelium.[5] This reduction in ROS contributes to the increased bioavailability of endothelial nitric oxide (NO), a key molecule in vasodilation and endothelial function.[5]

Cellular Effects of this compound

The antioxidant properties of this compound translate into significant cellular effects, primarily through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammatory responses.

Modulation of MAPK Signaling Pathways

This compound has been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways. In pulmonary artery smooth muscle cells (PASMCs), this compound significantly decreases the 5-HT-induced activation of both ERK1/2 and JNK.[4] This inhibitory effect on ERK1/2 and JNK activation is associated with the suppression of downstream gene expression, such as c-fos and c-jun, which are involved in cell proliferation.[4] The suppression of these pathways is linked to the antioxidant properties of this compound, as ROS scavengers have been shown to produce similar inhibitory effects.[4]

Inhibition of Cell Proliferation

By attenuating ROS production and modulating MAPK signaling, this compound effectively inhibits the proliferation of certain cell types, such as pulmonary artery smooth muscle cells (PASMCs).[4] This anti-proliferative effect is demonstrated by a decrease in the expression of proliferating cell nuclear antigen (PCNA) and the arrest of the cell cycle in the G0/G1 phase.[4]

Protection of Endothelial Function

This compound exerts protective effects on the vascular endothelium, which is often compromised by oxidative stress. It has been shown to reduce injury to endothelial cell function associated with ischemia-reperfusion and oxidative stress.[6] This protection is, at least in part, due to its ability to increase the bioavailability of endothelial nitric oxide (NO) by reducing ROS.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antioxidant properties of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 for Lipid Peroxidation Inhibition | 28.2 µM | Rat Myocardial Membranes | [1][2] |

| Treatment | Effect on ROS | Cell Type | Reference |

| This compound (pretreatment) | Attenuated 5-HT-induced ROS elevation | Pulmonary Artery Smooth Muscle Cells | [4] |

| Nisoldipine (10 µM) | >50% reduction of hyperglycemia-induced ROS release | Porcine Coronary Artery Endothelium | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant properties and cellular effects of this compound.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay measures the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (MDA-TBA adduct), which can be quantified spectrophotometrically.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[7]

-

Precipitate proteins using an acid solution (e.g., trichloroacetic acid or perchloric acid).[7]

-

Centrifuge to collect the supernatant containing MDA.

-

-

Reaction:

-

Measurement:

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method using a fluorescent probe to detect intracellular ROS levels.

-

Principle: Cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with this compound at various concentrations for a specified duration.

-

Induce oxidative stress with a stimulating agent (e.g., 5-HT, H₂O₂).

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

Western Blotting for MAPK Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins in the ERK1/2 and JNK signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated JNK, total JNK).

-

Procedure:

-

Treat cells with this compound and/or an oxidative stress inducer.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase.

-

Principle: The assay is based on the inhibition of a superoxide radical-induced reaction by SOD. A superoxide-generating system (e.g., xanthine/xanthine oxidase) produces superoxide radicals, which then react with a detector molecule (e.g., WST-1) to produce a colored product. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

-

Procedure:

-

Prepare cell or tissue lysates.

-

Add the lysate to a reaction mixture containing the superoxide-generating system and the detector molecule.

-

Incubate for a specific time at a controlled temperature.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the SOD activity based on the percentage of inhibition of the colorimetric reaction compared to a control without the sample.

-

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the antioxidant effects of this compound.

Caption: Experimental workflow for evaluating the antioxidant and cellular effects of this compound.

Caption: this compound's inhibitory effect on the ROS-mediated MAPK signaling pathway.

Conclusion

This compound demonstrates significant antioxidant properties that extend beyond its primary function as a calcium channel blocker. Its ability to inhibit lipid peroxidation, reduce reactive oxygen species, and modulate key cellular signaling pathways, such as the ERK1/2 and JNK pathways, underscores its potential as a therapeutic agent in conditions exacerbated by oxidative stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted cellular effects of this compound and may inform the development of novel therapeutic strategies. Further investigation is warranted to fully elucidate the clinical implications of these antioxidant effects.

References

- 1. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nisoldipine on stress-induced myocardial damage in the conscious pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nisoldipine increases the bioavailability of endothelial NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of nisoldipine upon endothelial dysfunction following ischaemic and peroxidative injury in the perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative steps necessary for the accurate measurement of malondialdehyde by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of m-Nisoldipine in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. The information presented herein is curated from a variety of preclinical studies in rodent and non-rodent models, offering valuable insights for researchers and professionals involved in drug development.

Pharmacokinetic Profile of this compound in Preclinical Species

This compound, like other compounds in its class, exhibits significant interspecies variability in its pharmacokinetic profile. Extensive first-pass metabolism is a key characteristic, leading to low oral bioavailability. The following tables summarize the available quantitative pharmacokinetic data for this compound in rats, dogs, and monkeys.

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Animal Model | Reference |

| Pure Nisoldipine Suspension | 2.2 | 51.47 ± 0.94 | 2 ± 0.3 | 323.33 ± 21 | Swiss Albino Rats | |

| Nisoldipine-Loaded Bilosome Suspension | 2.2 | 116.41 ± 1.22 | 4 ± 0.7 | 916 ± 64.09 | Swiss Albino Rats |

Data presented as mean ± standard deviation.

Table 2: Bioavailability of Nisoldipine in Preclinical Models

| Species | Route of Administration | Bioavailability (%) | Tmax (h) of Radioactivity | Reference |

| Rat | Oral | 3.4 | 0.9 | [1] |

| Dog | Oral | 11.7 | 1.4 | [1] |

| Monkey | Oral | Data Not Available | 3.6 | [1] |

Table 3: Intravenous and Oral Pharmacokinetic Parameters of m-Nifedipine (B193112) in Beagle Dogs (for comparative reference)

| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | t1/2 (min) |

| Intravenous | 0.288 | - | 117 (t1/2β) |

| Oral | 1.152 | 20 | 147 |

| Oral | 3.456 | 36 | 122 |

| Oral | 10.370 | 69 | 144 |

m-Nifedipine is a structurally similar dihydropyridine calcium channel blocker. This data is provided for contextual comparison in the absence of a complete intravenous and oral dataset for this compound in dogs from the same study.[2][3]

Experimental Protocols

Detailed methodologies are critical for the robust design and interpretation of preclinical pharmacokinetic studies. Below are outlined protocols for sample analysis and in-vivo studies based on the available literature.

Bioanalytical Method for this compound in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound in plasma.[4]

-

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., Nitrendipine).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions for Rat Plasma Analysis [4]

-

Chromatographic Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase: Acetonitrile and water (80:20, v/v)

-

Flow Rate: 0.5 mL/min

-

Ionization Source: TurboIonSpray (ESI)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Lower Limit of Quantification (LLOQ): 0.2 ng/mL

-

Linear Range: 0.2-20 ng/mL

-

In-vivo Pharmacokinetic Study Protocol (Oral Administration in Rats)

This protocol is a composite based on standard practices for oral pharmacokinetic studies in rodents.

-

Animal Model: Male Swiss Albino or Sprague-Dawley rats.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Dosing: Administer the this compound suspension via oral gavage at the desired dose volume.

-

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Data Analysis:

-

Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

-

Visualizations of Experimental Workflows

Diagram 1: Bioanalytical Workflow for this compound in Plasma

Caption: Workflow for the bioanalysis of this compound in plasma samples.

Diagram 2: In-Vivo Oral Pharmacokinetic Study Workflow

Caption: Workflow for a typical in-vivo oral pharmacokinetic study in rats.

Discussion

The preclinical pharmacokinetic evaluation of this compound reveals that its disposition is characterized by rapid metabolism, leading to low oral bioavailability. In rats, the bioavailability is approximately 3.4%, while in dogs, it is slightly higher at 11.7%.[1] This difference highlights the species-specific nature of drug metabolism, likely attributable to variations in the expression and activity of cytochrome P450 enzymes, particularly CYP3A4, which is known to be involved in the metabolism of dihydropyridine calcium channel blockers.

The development of novel formulations, such as the nisoldipine-loaded bilosome suspension, has shown promise in enhancing the oral bioavailability of this compound in rats. The bilosome formulation resulted in a significant increase in both Cmax and AUC compared to a pure drug suspension, suggesting that formulation strategies can play a crucial role in overcoming the challenges of poor solubility and extensive first-pass metabolism.

For accurate and reliable quantification of this compound in preclinical plasma samples, a validated LC-MS/MS method is essential. The described method, with an LLOQ of 0.2 ng/mL, provides the necessary sensitivity to characterize the pharmacokinetic profile of this compound, especially given its low systemic exposure after oral administration.[4]

Conclusion

The preclinical pharmacokinetic profile of this compound is defined by its low oral bioavailability due to extensive first-pass metabolism, with notable differences across species. This technical guide summarizes the key pharmacokinetic parameters and provides a foundation of experimental protocols for researchers in the field of drug development. Further studies, particularly those providing a complete intravenous and oral pharmacokinetic profile in multiple preclinical species from a single comprehensive study, would be invaluable for a more complete understanding of the absorption, distribution, metabolism, and excretion of this compound and to aid in the extrapolation of these findings to human clinical trials.

References

- 1. Pharmacokinetics of nisoldipine. I. Absorption, concentration in plasma, and excretion after single administration of [14C]nisoldipine in rats, dogs, monkey, and swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of m-nifedipine in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validated LC-MS-MS method for determination of this compound polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of m-Nisoldipine on Pulmonary Artery Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of m-Nisoldipine on pulmonary artery smooth muscle cells (PASMCs), with a focus on its anti-proliferative and signaling pathway modulation properties. The information presented is synthesized from key research findings to support further investigation and drug development efforts in the context of pulmonary arterial hypertension.

Core Findings: Anti-Proliferative Effects of this compound

This compound has been demonstrated to inhibit the proliferation of PASMCs induced by 5-hydroxytryptamine (5-HT).[1] This inhibitory effect is crucial for mitigating the vascular remodeling characteristic of pulmonary arterial hypertension. The anti-proliferative properties of this compound are multifaceted, involving cell cycle arrest and modulation of key signaling molecules.

Quantitative Analysis of Cell Proliferation

The inhibitory effects of this compound on 5-HT-induced PASMC proliferation have been quantified using various assays. The following tables summarize the key quantitative data.

Table 1: Effect of this compound on 5-HT-Induced PASMC Proliferation (MTT Assay)

| Treatment Group | Concentration of this compound (mol/L) | Proliferation Inhibition (%) |

| 5-HT (1 µmol/L) | - | 0 |

| 5-HT + this compound | 1 x 10⁻⁸ | Data not available |

| 5-HT + this compound | 1 x 10⁻⁷ | Data not available |

| 5-HT + this compound | 1 x 10⁻⁶ | Data not available |

| 5-HT + this compound | 1 x 10⁻⁵ | Data not available |

Note: Specific percentage inhibition values from the primary source are needed to complete this table. The referenced study indicates a dose-dependent inhibition.[2]

Table 2: Effect of this compound on Cell Cycle Progression in 5-HT-Stimulated PASMCs

| Treatment Group | Cell Population in G0/G1 Phase (%) | Cell Population in S Phase (%) | Cell Population in G2/M Phase (%) |

| Control | Data not available | Data not available | Data not available |

| 5-HT | Data not available | Data not available | Data not available |

| 5-HT + this compound | Data not available | Data not available | Data not available |

Note: Specific percentages from flow cytometry analysis are required from the full-text article to populate this table. The study indicates that this compound arrests the cells in the G0/G1 phase.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these research findings. The following sections outline the key experimental protocols.

Cell Culture

Primary PASMCs are isolated from the pulmonary arteries of rats using an explant technique and cultured in appropriate media.

MTT Assay for Cell Proliferation

-

Seed PASMCs in 96-well plates and culture until 80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (1 x 10⁻⁸ to 1 x 10⁻⁵ mol/L) for 30 minutes.

-

Stimulate the cells with 1 µmol/L 5-HT for 12, 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the 5-HT-treated group.

BrdU Incorporation Assay

-

Culture PASMCs on coverslips in a 24-well plate.

-

After reaching desired confluency, starve the cells and pre-treat with this compound as described for the MTT assay.

-

Stimulate with 5-HT.

-

Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium and incubate for a specified period to allow for its incorporation into newly synthesized DNA.

-

Fix, permeabilize, and denature the DNA in the cells.

-

Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify the percentage of BrdU-positive cells using fluorescence microscopy.

Flow Cytometry for Cell Cycle Analysis

-

Culture and treat PASMCs with this compound and 5-HT as previously described.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium (B1200493) iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Load PASMCs with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM).

-

Pre-treat the cells with this compound.

-

Stimulate with 5-HT.

-

Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, using laser scanning confocal microscopy.

Measurement of Reactive Oxygen Species (ROS)

-

Load PASMCs with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

-

Pre-treat the cells with this compound.

-

Stimulate with 5-HT.

-

Measure the changes in fluorescence intensity, indicative of ROS production, using laser scanning confocal microscopy.

Western Blot Analysis

-

Treat PASMCs with this compound and/or 5-HT for the desired time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK1/2 and JNK.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on PASMCs through the modulation of several interconnected signaling pathways. The diagrams below illustrate these mechanisms.

Overview of this compound's Mechanism of Action

Caption: this compound inhibits PASMC proliferation by blocking L-type Ca²⁺ channels and reducing ROS.

Downstream Signaling Cascade Affected by this compound

Caption: this compound inhibits 5-HT-induced signaling, leading to reduced PASMC proliferation.

Experimental Workflow for Investigating this compound Effects

Caption: Workflow for studying the in vitro effects of this compound on PASMCs.

Conclusion

The available evidence strongly indicates that this compound is a potent inhibitor of 5-HT-induced PASMC proliferation in vitro.[1][2] Its mechanism of action involves the blockade of L-type calcium channels, reduction of intracellular ROS, and subsequent attenuation of the ERK1/2 and JNK signaling pathways.[1] These findings underscore the therapeutic potential of this compound in pulmonary arterial hypertension by targeting the underlying vascular smooth muscle cell proliferation. Further research, guided by the detailed protocols provided herein, will be instrumental in fully elucidating its molecular mechanisms and advancing its clinical development.

References

m-Nisoldipine: A Technical Guide to its Role in Modulating Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of m-Nisoldipine, a positional isomer of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine. While Nisoldipine is a well-characterized L-type calcium channel antagonist, this compound (1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester) has emerged as a compound with distinct effects on intracellular calcium ([Ca²⁺]i) modulation, particularly in vascular smooth muscle cells. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols for studying its effects, and provides visual representations of the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including muscle contraction, gene expression, and cell proliferation. The precise regulation of intracellular calcium concentration is therefore critical for normal physiological function. Dysregulation of calcium homeostasis is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and pulmonary arterial hypertension (PAH).

Dihydropyridine calcium channel blockers, such as Nisoldipine, are a cornerstone in the management of hypertension. They primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1][2] this compound, a positional isomer of Nisoldipine, has demonstrated unique pharmacological properties, including calcium antagonistic and antioxidant effects, with potential therapeutic implications beyond those of its ortho-substituted counterpart.[3] This guide focuses on the specific role of this compound in modulating intracellular calcium levels, providing a detailed examination of its mechanism and effects.

Mechanism of Action of this compound

This compound modulates intracellular calcium levels through a multi-faceted mechanism, primarily centered on its activity as a calcium channel antagonist. Its actions have been most extensively studied in vascular smooth muscle cells, particularly in the context of pulmonary hypertension.

Inhibition of L-type Calcium Channels

Like other dihydropyridines, this compound is a potent blocker of L-type voltage-gated calcium channels.[4] By binding to these channels, it inhibits the influx of extracellular calcium into the cell, thereby reducing the overall intracellular calcium concentration available for signaling and contraction. This action is the primary basis for its vasodilatory effects.

Attenuation of Agonist-Induced Calcium Influx

This compound has been shown to effectively attenuate the rise in intracellular calcium induced by vasoconstrictors such as 5-hydroxytryptamine (5-HT).[3] In pulmonary artery smooth muscle cells (PASMCs), pretreatment with this compound significantly reduces the elevation in [Ca²⁺]i triggered by 5-HT, suggesting an interference with receptor-operated or store-operated calcium entry pathways in addition to voltage-gated channels.[3]

Modulation of Intracellular Calcium Stores

Studies have indicated that this compound can influence intracellular calcium stores. In a rat model of vascular calcium overload, this compound demonstrated a conspicuous inhibition of intracellular calcium accumulation within the cytoplasm and mitochondria of aortic smooth muscle cells.[5] This suggests a potential role for this compound in regulating calcium handling by intracellular organelles.

Antioxidant Properties

Beyond its direct effects on calcium channels, this compound possesses antioxidant properties.[3] Oxidative stress is known to be intertwined with calcium signaling. By mitigating the production of reactive oxygen species (ROS), this compound may indirectly modulate intracellular calcium levels, as ROS can influence the activity of various calcium channels and pumps.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on intracellular calcium and related cellular processes.

| Parameter | Cell/Tissue Type | Condition | This compound Concentration/Dose | Effect | Reference |

| Inhibition of Intracellular Calcium Elevation | Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-HT Induced | Not specified | Attenuated [Ca²⁺]i elevation | [3] |

| Inhibition of Intracellular Vascular Calcium Overload (VCO) | Aortic Medial Smooth Muscle Cells | Colecalciferol-induced VCO | 2.5 mg.kg⁻¹ (in vivo) | 72% inhibition in cytoplasm | [5] |

| Inhibition of Intracellular Vascular Calcium Overload (VCO) | Aortic Medial Smooth Muscle Cells | Colecalciferol-induced VCO | 2.5 mg.kg⁻¹ (in vivo) | 76% inhibition in mitochondria | [5] |

Signaling Pathways Modulated by this compound

This compound's modulation of intracellular calcium intersects with key signaling pathways involved in vascular smooth muscle cell function.

5-HT/ERK MAPK Signaling Pathway

In the context of pulmonary hypertension, the proliferation of PASMCs is a critical pathological feature. 5-HT is a potent mitogen for these cells, and its effects are mediated, in part, through an increase in intracellular calcium and the activation of downstream signaling cascades. This compound has been shown to suppress the 5-HT-induced proliferation of PASMCs by inhibiting the activation of the Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This inhibition is linked to its ability to attenuate the initial 5-HT-induced rise in intracellular calcium.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on intracellular calcium.

Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM

This protocol is a standard method for quantifying intracellular calcium concentrations in cultured cells, such as PASMCs.[3][6]

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Probenecid (B1678239) (optional, to prevent dye extrusion)

-

Ionomycin (B1663694) (for calibration)

-

EGTA (for calibration)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Seeding: Seed PASMCs into 96-well black, clear-bottom plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

Dye Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in cell-grade DMSO. Immediately before use, prepare the loading solution by diluting the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization. If using, add probenecid to the loading solution.

-

Cell Loading: Wash the cells once with HBS. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Add fresh HBS (with probenecid if used previously) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Measurement:

-

Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

-

Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add this compound at the desired concentrations and record the change in the fluorescence ratio.

-

After a period of incubation with this compound, add an agonist (e.g., 5-HT) and continue recording the fluorescence ratio to measure the inhibitory effect of this compound.

-

-

Calibration (optional but recommended for absolute quantification):

-

At the end of the experiment, add ionomycin (a calcium ionophore) to saturate the intracellular Fura-2 with Ca²⁺ and obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, add EGTA (a calcium chelator) in a high concentration to determine the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca²⁺.[7]

-

Electron Probe Microanalysis (EPMA) for Subcellular Calcium Content

This advanced technique allows for the quantitative analysis of the elemental composition, including calcium, within specific subcellular compartments like mitochondria and the cytoplasm.[5][8]

Principle: A focused beam of electrons is directed at a cryo-fixed and freeze-dried biological sample. The interaction of the electron beam with the atoms in the sample generates characteristic X-rays, which are then detected and analyzed to determine the elemental composition at a high spatial resolution.

Procedure Outline:

-

Sample Preparation (Cryofixation): Rapidly freeze the tissue or cells (e.g., by plunge-freezing in liquid ethane) to preserve the in vivo distribution of diffusible ions like calcium.

-

Cryo-ultramicrotomy: Cut ultrathin sections (typically 100-200 nm) of the frozen sample at very low temperatures.

-

Freeze-drying: The frozen sections are freeze-dried under vacuum to remove water.

-

EPMA Analysis:

-

The sections are transferred to an electron microscope equipped with an X-ray detector.

-

Specific subcellular regions (e.g., mitochondria, cytoplasm, nucleus) are identified using transmission electron microscopy.

-

The electron beam is focused on the region of interest, and the emitted X-ray spectrum is collected.

-

-

Quantification: The characteristic X-ray signals for calcium and other elements are quantified and normalized to the continuum signal to determine the elemental concentrations in mmol/kg dry weight.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of intracellular calcium with potential therapeutic applications, particularly in cardiovascular diseases characterized by abnormal vascular smooth muscle cell proliferation and calcium handling. Its ability to not only block L-type calcium channels but also to attenuate agonist-induced calcium influx and modulate subcellular calcium distribution suggests a more complex mechanism of action than its parent compound, Nisoldipine.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Direct Comparative Studies: Head-to-head studies directly comparing the potency (IC₅₀ values) and efficacy of this compound and Nisoldipine on L-type calcium channels in various vascular beds are essential.

-

Elucidation of Molecular Targets: A more detailed investigation into the specific molecular targets of this compound beyond the L-type calcium channel is needed to understand its effects on intracellular calcium stores and other potential signaling pathways.

-

In Vivo Efficacy: Further in vivo studies in relevant animal models of cardiovascular disease are required to confirm the therapeutic efficacy and safety profile of this compound.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current knowledge surrounding this compound and to guide future research efforts in this promising area.

References

- 1. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | High Purity | For Research Use [benchchem.com]

- 5. Dynamics and Mechanisms of ERK Activation after Different Protocols that Induce Long-Term Synaptic Facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Erk mitogen-activated protein kinase proteins by vascular serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Single nisoldipine-sensitive calcium channels in smooth muscle cells isolated from rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of m-Nisoldipine: A Novel Dihydropyridine Calcium Channel Blocker for Cardiovascular Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, development, and pharmacological profile of m-nisoldipine, a dihydropyridine (B1217469) calcium channel blocker. Evolving from the established cardiovascular agent nisoldipine (B1678946), this compound was developed with the aim of enhanced stability. This document provides a comprehensive overview of the synthesis, mechanism of action, preclinical and clinical data, and experimental protocols relevant to the study of this compound and its parent compound, nisoldipine. The guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction: The Evolution from Nisoldipine

Nisoldipine, a second-generation dihydropyridine calcium channel blocker, has a well-documented history of efficacy in the management of hypertension and chronic stable angina pectoris. Its therapeutic effects are primarily attributed to its potent and selective inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. However, a notable limitation of nisoldipine is its susceptibility to photodegradation, which can impact its stability and shelf-life.

In response to this limitation, this compound was developed. The key structural modification in this compound is the repositioning of the nitro group on the phenyl ring from the ortho (2-position) to the meta (3-position). This strategic alteration was intended to confer greater stability to the molecule, a critical attribute for any pharmaceutical agent. This guide will delve into the available scientific and patent literature to construct a comprehensive profile of this compound, drawing comparisons with nisoldipine where data is available.

Synthesis and Structure-Activity Relationships

The synthesis of this compound, like other dihydropyridine derivatives, is achieved through the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a versatile and efficient route to the core dihydropyridine scaffold.

General Synthesis of this compound

The synthesis of this compound can be accomplished by the condensation of 3-nitrobenzaldehyde, a β-ketoester (such as isobutyl acetoacetate), and an amino crotonate (such as methyl 3-aminocrotonate) in a suitable solvent.

The Effect of m-Nisoldipine on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of m-Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, on the production of reactive oxygen species (ROS). It has been established that this compound possesses antioxidant properties and can attenuate ROS production in specific cellular contexts, particularly in pulmonary artery smooth muscle cells (PASMCs) stimulated with serotonin (B10506) (5-hydroxytryptamine, 5-HT). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved. The information presented is intended to support further research and drug development efforts targeting oxidative stress-related pathologies.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play essential roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders. This compound, a stereoisomer of Nisoldipine, is primarily known for its vasodilatory effects mediated through the blockade of L-type calcium channels.[1] Emerging evidence, however, suggests that this compound also exhibits antioxidant properties, which may contribute to its therapeutic effects. This guide focuses on the direct and indirect mechanisms by which this compound modulates ROS production.

Quantitative Data on the Effect of Nisoldipine on Oxidative Stress

Table 1: Antioxidant Activity of Nisoldipine

| Parameter | Value | Cell/System Type | Method | Reference |

| IC50 | 28.2 µM | Rat Myocardial Membranes | Inhibition of Lipid Peroxidation | [3] |

Note: The IC50 value represents the concentration of Nisoldipine required to inhibit 50% of the lipid peroxidation in the specified experimental system.

Experimental Protocols

Measurement of Intracellular ROS in Pulmonary Artery Smooth Muscle Cells (PASMCs) using Laser Scanning Confocal Microscopy

This protocol is a generalized procedure based on common methodologies for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). The key study demonstrating this compound's effect on 5-HT-induced ROS in PASMCs utilized this technique.[2]

Objective: To visualize and quantify changes in intracellular ROS levels in PASMCs following treatment with 5-HT and this compound.

Materials:

-

Primary rat or human pulmonary artery smooth muscle cells (PASMCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Serotonin (5-hydroxytryptamine, 5-HT)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Laser scanning confocal microscope with appropriate filter sets for DCF fluorescence (excitation ~488 nm, emission ~525 nm)

Procedure:

-

Cell Culture: Culture PASMCs on glass-bottom dishes suitable for confocal microscopy until they reach the desired confluence.

-

Pre-treatment with this compound: The day of the experiment, replace the culture medium with serum-free medium and pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

-

Loading with DCFH-DA: Wash the cells with warm PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with warm PBS to remove excess DCFH-DA.

-

Stimulation with 5-HT: Add serum-free medium containing 5-HT at the desired concentration (e.g., 10 µM) to the cells.

-

Image Acquisition: Immediately begin acquiring fluorescence images using the laser scanning confocal microscope. Capture images at regular intervals to observe the change in fluorescence intensity over time.

-

Data Analysis: Measure the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. Normalize the fluorescence intensity of the treated groups to the control group.

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This protocol describes a common method for quantifying lipid peroxidation, a marker of oxidative stress. This assay was used to determine the IC50 value for Nisoldipine's antioxidant activity.[3]

Objective: To measure the extent of lipid peroxidation in a biological sample by quantifying malondialdehyde (MDA) and other thiobarbituric acid reactive substances.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA) solution

-

Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Spectrophotometer or fluorescence plate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer on ice.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitated protein.

-

Reaction with TBA: Transfer the supernatant to a new tube and add the TBA solution.

-

Incubation: Incubate the mixture at 90-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Cooling: Cool the samples to room temperature.

-

Measurement: Measure the absorbance or fluorescence of the resulting pink-colored solution at the appropriate wavelength (absorbance ~532 nm, fluorescence excitation/emission ~530/550 nm).

-

Quantification: Determine the concentration of TBARS in the samples by comparing the readings to a standard curve prepared with known concentrations of MDA or its precursor, TMP.[4][5][6][7][8]

Signaling Pathways and Visualizations

This compound appears to attenuate 5-HT-induced ROS production in PASMCs by inhibiting key signaling pathways. Serotonin (5-HT) is known to induce ROS generation in PASMCs through the activation of NADPH oxidase (NOX) and by affecting mitochondrial function.[4][7] This increase in ROS can then activate downstream signaling cascades, including the mitogen-activated protein kinases (MAPK) ERK1/2 and JNK, leading to cellular responses like proliferation.[2] this compound's inhibitory action on these pathways suggests a potential mechanism for its antioxidant effect in this context.

Experimental Workflow for Measuring Intracellular ROS

The following diagram illustrates the general workflow for assessing the impact of this compound on 5-HT-induced ROS production in PASMCs.

Caption: Workflow for ROS measurement.

Signaling Pathway of 5-HT-Induced ROS Production and the Inhibitory Effect of this compound

This diagram depicts the proposed signaling cascade initiated by 5-HT, leading to ROS production and subsequent cellular responses in PASMCs, and highlights the inhibitory role of this compound.

Caption: 5-HT signaling and this compound inhibition.

Conclusion

This compound demonstrates a clear potential to mitigate reactive oxygen species production, an effect that is likely intertwined with its established role as a calcium channel blocker. The attenuation of 5-HT-induced ROS in pulmonary artery smooth muscle cells, coupled with the inhibition of downstream pro-proliferative signaling pathways such as ERK1/2 and JNK, highlights a novel aspect of this compound's pharmacology. While further research is required to quantify the precise extent of ROS reduction by this compound and to fully elucidate the underlying molecular mechanisms, the existing data strongly support its role as a compound with significant antioxidant properties. This technical guide provides a foundational resource for scientists and researchers in the field, offering a summary of current knowledge and detailed methodologies to facilitate future investigations into the therapeutic potential of this compound in diseases associated with oxidative stress.

References

- 1. med.emory.edu [med.emory.edu]

- 2. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Serotonin Signaling Through the 5-HT1B Receptor and NADPH Oxidase 1 in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Linked to Serotonin-Induced Superoxide Anion Production: A Physiological Role for Mitochondria in Pulmonary Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Physicochemical Properties of m-Nisoldipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of m-Nisoldipine, the meta-substituted isomer of Nisoldipine. This document is intended to serve as a core resource for researchers and professionals involved in drug development, providing essential data and methodologies to support further investigation and formulation efforts.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the existence of polymorphism, data for the distinct crystalline forms are provided where available.

| Property | Value |

| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester |

| Molecular Formula | C₂₀H₂₄N₂O₆ |

| Molecular Weight | 388.41 g/mol |

| Polymorphism | Exhibits at least two polymorphs, Form A and Form B, with distinct crystal structures and physicochemical properties. |

| Melting Point | Form A: 133.1 °C (onset) Form B: 126.2 °C (onset) |

| Solubility | Water: Practically insoluble. The solubility of the two polymorphs in water has been investigated at various temperatures. Organic Solvents (as a proxy from Nisoldipine): - Ethanol: ~3 mg/mL - DMSO: >10 mg/mL - Methanol: Soluble |

An In-depth Technical Guide to the Pharmacology of m-Nisoldipine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nisoldipine (B1678946), a dihydropyridine (B1217469) calcium channel blocker utilized in the management of hypertension, is administered as a racemic mixture.[1] As with many chiral drugs, the enantiomers of nisoldipine may exhibit distinct pharmacological and toxicological profiles, making the study of their individual properties crucial for a comprehensive understanding of the drug's clinical effects.[1] This technical guide provides an in-depth overview of the pharmacology of the enantiomers of m-nisoldipine, a meta-substituted analog of nisoldipine. It includes a summary of their pharmacokinetic properties, details on their mechanism of action, and an exploration of their effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Nisoldipine is a potent L-type calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2][3] It is marketed as a racemic mixture of its two enantiomers, (+)-nisoldipine and (-)-nisoldipine.[1] The stereocenter at the C4 position of the dihydropyridine ring results in these enantiomers having potentially different pharmacological activities. The S-(+)-enantiomer is generally considered the more active form, or eutomer. This guide focuses on the meta-substituted analog, this compound, and delves into the distinct pharmacological characteristics of its enantiomers.

Pharmacokinetics of Nisoldipine Enantiomers

Studies have demonstrated stereoselectivity in the pharmacokinetics of nisoldipine enantiomers. Following administration of racemic nisoldipine, the plasma concentrations of the (+)-enantiomer are typically higher than those of the (-)-enantiomer.

Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type 2 Diabetes Mellitus [4]

| Parameter | (+)-Nisoldipine (Mean and Range) | (-)-Nisoldipine (Mean and Range) |

| Cmax (ng/mL) | 3.9 (1.7-6.1) | 0.7 (0.4-1.0) |

| AUC(0-24) (ng·h/mL) | 51.5 (29.0-74.0) | 9.4 (5.9-12.8) |

| Cl/f (L/h/kg) | 3.6 (1.9-5.4) | 18.7 (11.7-25.7) |

Data from a study in hypertensive patients with type 2 diabetes mellitus following administration of 20 mg racemic nisoldipine daily.[4]

Mechanism of Action and In Vitro Activity

The primary mechanism of action for nisoldipine is the blockade of L-type calcium channels.[3] Racemic nisoldipine has been shown to be a potent blocker of these channels.

Table 2: In Vitro Activity of Racemic Nisoldipine

| Target | Assay | Value |

| L-type Ca_v_1.2 channels | IC50 | 10 nM[5] |

Further research is required to determine the specific IC50 values for the individual (+) and (-) enantiomers of this compound.

Signaling Pathways Modulated by this compound

Recent research has indicated that this compound can influence intracellular signaling pathways beyond its direct calcium channel blocking activity. Specifically, it has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) induced by 5-hydroxytryptamine (5-HT).[6] This effect is associated with the suppression of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK) signaling pathways.[6]

The proposed mechanism involves the attenuation of the initial rise in intracellular calcium ([Ca2+]) and the production of reactive oxygen species (ROS) triggered by 5-HT.[6] This, in turn, prevents the activation of ERK1/2 and JNK, leading to a downstream reduction in the expression of the transcription factors c-fos and c-jun.[6] Ultimately, this cascade of events results in the arrest of the cell cycle in the G0/G1 phase and an inhibition of cell proliferation.[6]

References

- 1. Measurement of Calcium Fluctuations Within the Sarcoplasmic Reticulum of Cultured Smooth Muscle Cells Using FRET-based Confocal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nisoldipine - Wikipedia [en.wikipedia.org]

- 4. Dynamic and kinetic disposition of nisoldipine enantiomers in hypertensive patients presenting with type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Dissolving m-Nisoldipine for In Vitro Cell Culture

Introduction

m-Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker widely utilized in research for its potent vasodilatory and antihypertensive properties.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels, primarily in vascular smooth muscle cells.[1][3] A significant challenge for its use in in vitro cell culture is its poor aqueous solubility, which necessitates a carefully designed dissolution protocol to ensure accurate and reproducible experimental results.[4][5] These application notes provide a detailed protocol for the solubilization of this compound for use in cell-based assays, along with relevant technical data and diagrams.

Data Presentation: Solubility of this compound

This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[6] The following table summarizes its solubility in common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.[6]

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL to 77 mg/mL | [6][7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Ethanol | ~3 mg/mL | [6] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] |

| Water | Poorly soluble / Sparingly soluble | [4][6] |

Experimental Protocols

I. Materials and Equipment

-

This compound powder (crystalline solid)[6]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or incubator set to 37°C (optional)

-

Complete cell culture medium appropriate for the cell line

-

Sterile serological pipettes

-

Biosafety cabinet

II. Protocol for Preparing a High-Concentration Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored and later diluted to the final working concentration in cell culture medium.

-

Calculate Required Mass: Determine the mass of this compound powder needed. The molecular weight of Nisoldipine is 388.4 g/mol .

-

Calculation for 1 mL of 10 mM stock:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 388.4 g/mol x 1000 mg/g = 3.884 mg

-

-

-

Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder and place it into a sterile, amber microcentrifuge tube or glass vial. Using amber vials is crucial as dihydropyridine compounds can be light-sensitive.

-

Solvent Addition: Add the appropriate volume of cell culture grade DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not dissolve completely, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be applied.[8] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Sterilization (Optional): If sterility of the stock solution is a major concern, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane).

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product information sheet suggests stability for at least 4 years when stored properly as a solid at room temperature.[6] Aqueous solutions should not be stored for more than one day.[6]

III. Protocol for Preparing the Final Working Solution

This protocol involves diluting the high-concentration stock solution into the complete cell culture medium to achieve the desired final concentration for treating cells.

-

Pre-warm Medium: Warm the complete cell culture medium to 37°C in a water bath.

-

Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in the total volume of medium.

-

Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock solution:

-

Use the formula: C1V1 = C2V2

-

(10,000 µM) x V1 = (10 µM) x (10 mL)

-

V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

-

Dilution (Crucial Step): To prevent precipitation of the hydrophobic compound, add the calculated volume of the DMSO stock solution (10 µL in the example) directly into the pre-warmed cell culture medium. Immediately and vigorously mix the medium by pipetting up and down or by gentle vortexing. Do not add the medium to the small volume of stock solution, as this can cause the compound to crash out of solution.

-

Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. This is essential to ensure that any observed cellular effects are due to the compound and not the solvent. The final DMSO concentration should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced cytotoxicity.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound or the vehicle control.

Mandatory Visualizations

Caption: Signaling pathway inhibited by this compound in smooth muscle cells.[9]

Caption: Experimental workflow for preparing this compound for cell treatment.

References

- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nisoldipine? [synapse.patsnap.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC method for quantification of m-Nisoldipine in plasma

An HPLC method for the quantification of m-Nisoldipine in plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment due to the drug's extensive first-pass metabolism and resulting low oral bioavailability.[1] This document provides a detailed application note and protocol for this purpose, drawing from established methods for nisoldipine (B1678946) analysis.

Application Note

Introduction

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1] It is a yellow crystalline substance, practically insoluble in water but soluble in methanol, with a molecular weight of 388.4 g/mol . Accurate and reliable quantification of its active metabolite, this compound, in plasma is essential for clinical and research applications. This application note describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in plasma. The method is simple, rapid, sensitive, precise, and accurate, making it suitable for routine analysis.

Principle

The method involves the extraction of this compound and an internal standard (such as Nitrendipine or Nimodipine) from a plasma matrix, followed by chromatographic separation and quantification using a UV detector.[2] Two primary sample preparation techniques are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[2] The choice of method may depend on the required sensitivity and sample throughput.[2]

Experimental Protocols

1. Sample Preparation

Two primary methods for sample preparation from plasma are detailed below.

Method 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.[2]

-